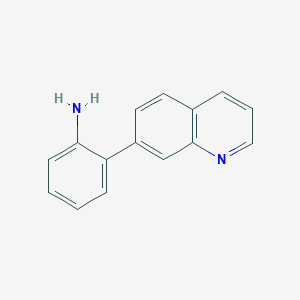

2-(Quinolin-7-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-quinolin-7-ylaniline |

InChI |

InChI=1S/C15H12N2/c16-14-6-2-1-5-13(14)12-8-7-11-4-3-9-17-15(11)10-12/h1-10H,16H2 |

InChI Key |

OOEVCXVUIQNEOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=CC=N3)C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinolin 7 Yl Aniline and Analogous Derivatives

Reported Synthetic Pathways for 2-(Quinolin-7-yl)aniline Synthesis

Detailed synthetic procedures specifically targeting this compound are not extensively reported in readily available literature. However, the construction of this molecule can be envisaged through the coupling of pre-functionalized quinoline (B57606) and aniline (B41778) moieties or, more fundamentally, through the construction of the quinoline ring onto an aniline-derived substrate. General methods for quinoline synthesis often involve the reaction of anilines with various reagents to build the fused pyridine (B92270) ring. researchgate.netrsc.org

Specific Reaction Conditions and Reagents

While a direct synthesis for this compound is not explicitly outlined in the provided search results, the synthesis of substituted quinolines can be achieved through various modern catalytic methods. For instance, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Another approach involves a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org The synthesis of quinoline derivatives can also be achieved via a three-component reaction involving anilines, aryl ketones, and DMSO, promoted by K₂S₂O₈. organic-chemistry.org

Theoretically, to synthesize this compound, one could employ a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, between a 7-haloquinoline and 2-aminophenylboronic acid (or its ester) or 2-bromoaniline (B46623) and a quinoline-7-boronic acid derivative, respectively. The specific reagents would include a palladium catalyst, a suitable ligand, and a base.

Reaction Product Isolation and Characterization Approaches

The isolation of quinoline derivatives typically involves standard organic chemistry techniques. After the reaction is complete, the mixture is often rendered basic and extracted with an organic solvent like ethyl acetate (B1210297). eijppr.com The combined organic layers are then washed with brine, dried over an anhydrous salt such as Na₂SO₄, and concentrated under reduced pressure. eijppr.com Purification of the crude product is commonly achieved by flash column chromatography on silica (B1680970) gel. eijppr.com

Characterization of the synthesized quinoline derivatives relies on a combination of spectroscopic methods. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the chemical structure, including the position of substituents on the quinoline and aniline rings. mdpi.comacs.org Infrared (IR) spectroscopy helps to identify functional groups present in the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the product. acs.org For crystalline solids, melting point determination is a standard characterization technique. mdpi.com

Foundational Approaches to Quinoline and Aniline Scaffold Construction

The construction of the quinoline scaffold is often achieved through classical annulation reactions that start with an aniline derivative. jptcp.comwiley.com These methods have been established for over a century and remain fundamental in synthetic organic chemistry.

Classical Annulation Reactions Involving Aniline Moieties

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous and exothermic reaction. uop.edu.pk

The mechanism proceeds in several steps:

Dehydration of glycerol by concentrated sulfuric acid to form acrolein. pharmaguideline.comuop.edu.pk

Michael (1,4-addition) of the aniline to the acrolein. pharmaguideline.comuop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate to form 1,2-dihydroquinoline (B8789712). uop.edu.pk

Oxidation of the 1,2-dihydroquinoline to yield the aromatic quinoline. pharmaguideline.comuop.edu.pk

Variants of the Skraup synthesis can utilize substituted anilines to produce substituted quinolines. pharmaguideline.com For instance, using a meta-substituted aniline can lead to a mixture of quinoline products, making the regiochemical outcome sometimes unpredictable. eijppr.com

| Reagent/Condition | Role in Skraup Synthesis |

| Aniline | Starting material, provides the benzene (B151609) ring and nitrogen atom. |

| Glycerol | Source of the three-carbon chain for the pyridine ring, dehydrates to acrolein. pharmaguideline.com |

| Sulfuric Acid | Acts as a dehydrating agent and a catalyst for cyclization. pharmaguideline.com |

| Nitrobenzene | Oxidizing agent to aromatize the dihydroquinoline intermediate. iipseries.org |

| Ferrous Sulfate | Moderator to control the reaction's exothermicity. uop.edu.pk |

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is another important method for synthesizing quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, typically a Brønsted acid like hydrochloric acid or a Lewis acid such as tin tetrachloride. iipseries.orgwikipedia.orgsynarchive.com

A common variation involves the in-situ generation of the α,β-unsaturated carbonyl compound from two equivalents of an aldehyde (e.g., acetaldehyde) via an aldol (B89426) condensation. jptcp.com The reaction mechanism is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org The general steps involve:

Conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to form the quinoline ring.

The Doebner-Miller reaction has a broad scope and can be used to synthesize a variety of substituted quinolines. iipseries.org However, its suitability can be limited with sterically hindered α,β-unsaturated aldehydes. usc.edu.au The reaction is widely used due to the accessibility of the starting materials. eijppr.com

| Reagent/Condition | Role in Doebner-Miller Synthesis |

| Aniline | Starting material for the quinoline core. |

| α,β-Unsaturated Carbonyl | Reacts with aniline to form the heterocyclic ring. wikipedia.org |

| Acid Catalyst (e.g., HCl) | Promotes the reaction, including cyclization and dehydration steps. jptcp.com |

Synthetic Methodologies for the Construction of this compound and its Analogs

The synthesis of quinoline derivatives, including the specific framework of this compound, is of significant interest in medicinal and materials chemistry. A variety of classical and modern synthetic strategies have been developed to access these important heterocyclic scaffolds. These methods range from traditional acid-catalyzed cyclocondensations to more recent transition metal-catalyzed approaches, offering diverse pathways to construct the quinoline core.

1 Classical Synthetic Routes to Quinoline Frameworks

Several well-established named reactions provide the foundation for quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with carbonyl-containing compounds under specific reaction conditions.

3 Combes Quinoline Synthesis

First reported by Combes in 1888, this method involves the acid-catalyzed condensation of anilines with β-diketones to yield substituted quinolines. wikipedia.orgchemrj.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org The use of a β-diketone is a unique feature of the Combes synthesis, distinguishing it from other classical methods. wikipedia.org The reaction is often catalyzed by strong acids like concentrated sulfuric acid, although modifications using polyphosphoric acid (PPA) and its esters (PPE) have been shown to be effective as well. wikipedia.org The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

The general mechanism involves three main steps:

Protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack by the aniline.

Formation of a Schiff base intermediate after dehydration.

Acid-catalyzed annulation (ring-closing), which is the rate-determining step, followed by another dehydration to yield the final quinoline product. wikipedia.org

4 Friedländer Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a widely used method for constructing quinolines. organicreactions.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgresearchgate.net The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., sodium hydroxide). organicreactions.orgwikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

An initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline. wikipedia.orgcdnsciencepub.com

Formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

This method is highly versatile for producing a wide range of substituted quinolines. researchgate.net

5 Camps' Cyclization Reactions

The Camps cyclization is a reaction that transforms an o-acylaminoacetophenone into two different hydroxyquinolines. wikipedia.org The reaction is typically carried out using a hydroxide (B78521) ion as the catalyst. wikipedia.org The relative amounts of the two isomeric products depend on the specific reaction conditions and the structure of the starting material. wikipedia.org While the products are often depicted as quinolines (the enol form), it is believed that the keto tautomer (a quinolone) is the predominant form. wikipedia.org This method provides a valuable route to 4-quinolone derivatives.

6 Pfitzinger and Niementowski Methodologies

The Pfitzinger reaction is considered an extension of the Friedländer synthesis. organicreactions.org It utilizes isatin (B1672199) or isatic acid as the starting material, which condenses with a carbonyl compound containing an α-methylene group in the presence of a strong base to form quinoline-4-carboxylic acids. organicreactions.orgdrugfuture.comiipseries.org These can subsequently be decarboxylated to yield the corresponding quinolines. drugfuture.com The reaction proceeds by the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and cyclization. iipseries.org

The Niementowski quinoline synthesis is another related method that uses anthranilic acids and carbonyl compounds to produce 4-hydroxyquinolines. organicreactions.org

2 Transition Metal-Catalyzed Syntheses of Quinoline-Aniline Frameworks

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing complex molecules with high efficiency and selectivity. Palladium and cobalt are among the metals that have been successfully employed in the synthesis of quinoline and its derivatives.

1 Palladium-Catalyzed Cyclizations and Carbonylation Reactions

Palladium catalysts have proven to be highly effective for the synthesis of quinoline scaffolds. researchgate.net One notable approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgscispace.com This method can proceed without the need for additional acids, bases, or ligands and demonstrates a broad substrate scope, tolerating various functional groups. rsc.orgscispace.com The reaction likely proceeds through the oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, which then condenses with the aniline to form an imine, followed by a series of palladium-catalyzed cyclization and aromatization steps. scispace.com

Palladium catalysis is also utilized in the synthesis of quinolin-2(1H)-ones through the intramolecular hydroarylation of aryl alkynanilides. nih.gov This reaction can be achieved at room temperature with a palladium acetate catalyst in the presence of trifluoroacetic acid, affording good yields of the quinolone products. nih.gov

| Catalyst | Reactants | Product Type | Reference |

| Pd(OAc)₂ | Aryl allyl alcohols, Anilines | Substituted Quinolines | rsc.org, scispace.com |

| Pd(OAc)₂ | Aryl alkynanilides | Quinolin-2(1H)-ones | nih.gov |

| Pd₂(dba)₃/Xantphos | N-hydroxyamides, Benzaldehydes | Quinolin-2(1H)-ones | nih.gov |

2 Cobalt-Catalyzed C-H Activation and Cyclization Protocols

Cobalt catalysis has emerged as a cost-effective and efficient alternative for quinoline synthesis, often proceeding via C-H bond activation pathways. rsc.orgmdpi.com Cobalt(III)-catalyzed cyclization of anilines with alkynes, using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a C1 building block, provides a direct and highly efficient route to quinolines with excellent regioselectivity. acs.org This reaction is believed to proceed through a 2-vinylbenzenamine intermediate. acs.org

Another cobalt-catalyzed approach involves the annulation of anilides and internal alkynes. rsc.org This method, often facilitated by a Lewis acid co-catalyst like Zn(OTf)₂, is thought to proceed through ortho C-H activation of the anilide followed by nucleophilic addition of the resulting C-Co species to the amide. rsc.org Cobalt catalysts have also been used in the cyclization of acetophenones and anilines to produce a variety of quinoline structures with good functional group tolerance. mdpi.com

| Catalyst System | Reactants | Key Features | Reference |

| Co(III)/DMSO | Anilines, Alkynes | DMSO as C1 source, high regioselectivity | acs.org |

| Co/Zn(OTf)₂ | Anilides, Internal Alkynes | Redox-neutral, ortho C-H activation | rsc.org |

| Co(III) | Acetophenones, Anilines | Broad functional group tolerance | mdpi.com |

Copper-Catalyzed Decarboxylative Cascade Cyclizations

An efficient approach for synthesizing 2-substituted quinolines involves a copper-catalyzed intermolecular decarboxylative cascade cyclization. colab.wsdntb.gov.uaorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This one-pot, three-component reaction utilizes readily available starting materials such as an aryl aldehyde, an aniline, and acrylic acid to directly form the quinoline ring system through sequential C–N and C–C bond formation. colab.wsdntb.gov.ua The methodology is noted for its operational simplicity, broad substrate tolerance, and good functional group compatibility, offering high yields and excellent chemo- and regioselectivity under aerobic conditions. colab.wsorganic-chemistry.orgresearchgate.net

The optimized reaction conditions typically involve a copper salt, such as CuCl, as the catalyst and iodine as a co-catalyst in a suitable solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via a radical pathway involving a single-electron transfer (SET) process. organic-chemistry.org This strategy provides a more environmentally friendly and cost-effective alternative to methods that may require expensive or toxic reagents. organic-chemistry.org

Table 1: Optimized Conditions for Copper-Catalyzed Decarboxylative Cascade Cyclization organic-chemistry.org

| Parameter | Condition |

| Catalyst | CuCl (20 mol%) |

| Co-catalyst | I₂ (1 equiv) |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Atmosphere | Aerobic |

| Time | 12 hours |

Nickel-Catalyzed Dehydrogenative Coupling Reactions

Nickel-catalyzed reactions have emerged as a powerful and sustainable tool for quinoline synthesis. One notable method is the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.org This approach is environmentally benign and efficient, utilizing an inexpensive and readily prepared nickel catalyst, [Ni(MeTAA)], which features a tetraaza macrocyclic ligand. rsc.org This one-step process allows for the synthesis of a wide variety of substituted quinolines in high yields. rsc.org

Another nickel-catalyzed strategy involves a sequential dehydrogenation and condensation process starting from α-2-aminoaryl alcohols. organic-chemistry.org This method is versatile, accommodating both primary and secondary α-2-aminoaryl alcohols in combination with either ketones or secondary alcohols. organic-chemistry.org Furthermore, nickel catalysis has been successfully applied in the synthesis of coumarin-appended quinolines and bis-quinolines through a one-pot dehydrogenative Friedlander annulation followed by C(sp³)–H functionalization. researchgate.net This protocol is valued for its use of a cost-effective catalyst, mild reaction conditions, and environmentally friendly solvents. researchgate.net

Bifunctional composite catalysts based on nickel oxides combined with Lewis acidic sites have also been shown to promote oxidative dehydrogenative cross-coupling reactions between diols and anilines to produce quinolines. rsc.org These reactions can be performed under solvent-, additive-, oxidant-, and base-free conditions, and the catalysts are robust and reusable. rsc.org

Rhodium-Catalyzed Cyclization Strategies

Rhodium catalysts have proven effective in the synthesis of quinoline derivatives through various C-H activation and cyclization pathways. One such strategy involves the rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com In this system, formic acid serves as both a C1 synthon and a reducing agent, while a copper(II) species acts as the terminal oxidant. mdpi.com The rhodium catalyst facilitates both the ortho-C–H bond activation of the aniline and the subsequent cyclization under mild conditions. mdpi.com

Another approach is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which initially forms 2-aminophenyl enones that can then be cyclized to quinolines. acs.org This method is characterized by its mild reaction conditions and broad functional group tolerance, leading to high yields of diversely substituted quinolines. acs.org The process can be extended to o-alkynyl nitroarenes to access quinoline N-oxides. acs.org

More recently, a Cp*Rh(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines followed by nucleophilic cyclization with o-ethynylaniline derivatives has been developed to access 8-(indol-3-yl)methyl-quinolines. bohrium.com This highlights the versatility of rhodium catalysis in constructing complex quinoline-based bis-heterocycles. bohrium.com

Zinc-Mediated Coupling Reactions

Zinc-based catalysts offer an effective and often more economical alternative for the synthesis of substituted quinolines. Zinc(II) triflate has been utilized as a catalyst for the multicomponent coupling of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines. rsc.org This procedure is advantageous as it can proceed without the need for ligands or co-catalysts under solvent-free and inert conditions. rsc.org

In a similar three-component approach, zinc triflate catalyzes the cyclizative A³-coupling of anilines, aromatic aldehydes, and phenylacetylene (B144264) to generate 2,4-diaryl quinolines under solvent-free conditions. chemrevlett.com Studies have shown that Zn(OTf)₂ is often the optimal catalyst compared to other zinc salts. chemrevlett.com

Furthermore, zinc powder has been employed in the synthesis of sulfonylated quinolines through the reaction of haloquinolines with sulfonyl chlorides in water, demonstrating a simple and efficient protocol using an inexpensive metal. rsc.org A combined copper-zinc catalytic system has also been reported for the synthesis of quinolines from anilines, alkynes, and aldehydes via a cascade cyclization reaction involving sp² C-H activation. rsc.org

Indium Chloride and Tin Chloride Mediated Annulations

Main group metal Lewis acids, such as indium(III) chloride and stannic chloride, have been successfully employed in the intramolecular annulation of N-propargyl aniline derivatives to form quinoline structures. rsc.orgresearchgate.netscispace.com These reactions can proceed under aerobic conditions and represent key examples of main group metal-catalyzed 6-endo-dig hydroarylations for quinoline synthesis. rsc.orgresearchgate.net The reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of indium powder or SnCl₂·2H₂O. rsc.orgresearchgate.netscispace.com

Indium(III) chloride has also been shown to catalyze the tandem addition-cyclization-oxidation reactions of imines with alkynes to afford a diverse range of quinoline derivatives in good yields. iaea.org Additionally, indium-catalyzed annulation of o-acylanilines with alkoxyheteroarenes provides a route to heteroaryl[b]quinolines. mdpi.com

Table 2: Comparison of Indium and Tin Chlorides in Annulation Reactions rsc.orgresearchgate.net

| Catalyst | Cyclization Type | Starting Material | Key Feature |

| Indium(III) chloride | 6-endo-dig hydroarylation | Mono-propargylated aromatic ortho-diamines | Catalytic, aerobic conditions |

| Stannic chloride | 6-exo-dig hydroamination | Mono-propargylated aromatic ortho-diamines | Catalytic, aerobic conditions |

| Indium powder | One-pot reduction/cyclization | ortho-nitro N-propargyl anilines | Stoichiometric, one-pot |

| SnCl₂·2H₂O | One-pot reduction/cyclization | ortho-nitro N-propargyl anilines | Stoichiometric, one-pot |

Metal-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies to minimize environmental impact. For quinoline synthesis, this includes the use of microwave irradiation, ionic liquids, and biocatalysts. tandfonline.commdpi.com

Metal-free protocols often rely on the use of Brønsted acids like triflic acid (TfOH) or reagents like iodine to promote cyclization. tandfonline.com For instance, TfOH can catalyze the cyclization of N-alkyl anilines with alkynes or alkenes under solvent-free conditions with oxygen as the oxidant. tandfonline.com Iodine has been used to induce [4+2] cycloaddition reactions to synthesize 2-acyl quinolines from aryl ketones, aromatic amines, and a sulfur-containing diol. mdpi.com

Green chemistry approaches often focus on using environmentally benign solvents like water or employing solvent-free conditions. rsc.orgtandfonline.commdpi.com The use of recyclable catalysts, such as p-sulfonic acid calix rsc.orgarene or nano-carbon aerogels, under microwave irradiation represents a green and efficient route to substituted quinolines. tandfonline.com Malic acid has also been reported as a biocatalyst for quinoline synthesis. tandfonline.com Furthermore, a base-mediated/metal-free Ugi-multicomponent reaction has been developed for the green synthesis of quinoline derivatives. bohrium.com

Click Chemistry Applications in Quinoline-Aniline Hybrid Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecular architectures, including quinoline-aniline hybrids. nih.govmdpi.compreprints.org This methodology allows for the efficient and specific covalent linking of a quinoline scaffold to an aniline moiety through a stable 1,2,3-triazole linker. mdpi.compreprints.org

The synthesis typically involves the preparation of a quinoline azide (B81097) intermediate and a propargylated aniline derivative. mdpi.compreprints.org These two components are then "clicked" together in the presence of a copper catalyst (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to form the desired quinoline-1,2,3-triazole-aniline hybrid. mdpi.compreprints.org This approach has been successfully used to synthesize a series of such hybrids with moderate to good yields. mdpi.compreprints.org

Mechanochemical (milling) procedures for copper-catalyzed click reactions have also been implemented, proving to be significantly more efficient than corresponding solution-based reactions in some cases. beilstein-journals.org

Synthesis of Precursor and Intermediate Compounds for this compound Scaffolds

Functionalized Anilines as Key Intermediates

Anilines are fundamental precursors in many quinoline synthesis strategies, serving as the benzene ring source onto which the pyridine ring is constructed. The specific functionalization of the aniline derivative is paramount for directing the cyclization to achieve the desired substitution pattern on the resulting quinoline scaffold.

Several established methods utilize anilines to generate the quinoline core. For instance, a divergent synthesis approach uses anilines and two distinct amino acids to create a wide range of functionalized quinolines. acs.orgnih.govorganic-chemistry.org This method is noted for its high efficiency and the ability to generate pharmaceutical derivatives and other complex scaffolds. acs.orgnih.govorganic-chemistry.org Mechanistic studies suggest that iodine is involved in promoting decarboxylation, oxidative deamination, and the selective formation of new carbon-nitrogen and carbon-carbon bonds. organic-chemistry.org

Transition metal-catalyzed reactions represent another powerful avenue for quinoline synthesis from aniline precursors. mdpi.com Rhodium-catalyzed C-H activation and cyclization between aniline derivatives and alkynyl esters can regioselectively produce quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H activation has been employed in the cyclization of anilines and acetophenones to yield various quinoline skeletons with high functional group tolerance. mdpi.com A one-pot, ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones also provides access to quinolines under mild conditions. mdpi.com

The Friedländer synthesis and related methodologies are classic examples where anilines or their derivatives are key. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com Microwave-assisted Friedländer reactions using 2-aminoaryl ketones and α-methylene carbonyl compounds have been developed as an environmentally friendly approach. mdpi.com

Furthermore, innovative methods continue to be developed. A notable example is the carbocatalytic cascade synthesis of polysubstituted quinolines from 2-vinylanilines and aldehydes, which proceeds through condensation, electrocyclization, and dehydrogenation. mdpi.com Another approach involves the reaction of 2-vinylanilines with benzyl (B1604629) halides, catalyzed by in situ generated hydrobromic acid, to produce 2-arylquinolines. organic-chemistry.org Tandem reactions, such as a Michael addition followed by electrophilic aromatic substitution of a substituted aniline with methyl vinyl ketone, have also proven effective for synthesizing substituted quinolines. nih.gov

The table below summarizes various synthetic methods that utilize functionalized anilines as precursors for quinoline synthesis.

| Method | Aniline Precursor | Co-reactant(s) | Catalyst/Reagent | Product Type |

| Divergent Synthesis | Substituted Aniline | Two Amino Acids | I₂ | Functionalized Quinolines |

| Rhodium-Catalyzed Cyclization | Aniline Derivative | Alkynyl Ester | Rhodium Catalyst, Copper(II) | Quinoline Carboxylates |

| Cobalt-Catalyzed Cyclization | Aniline | Acetophenone | Cobalt(III) Catalyst | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Ketone | α-Methylene Carbonyl | Nafion (Microwave) | Substituted Quinolines |

| Cascade Synthesis | 2-Vinylaniline | Aldehyde | Carbocatalyst | Polysubstituted Quinolines |

| In Situ Acid Catalysis | 2-Vinylaniline | Benzyl Halide | None (HBr in situ) | 2-Arylquinolines |

| Tandem Michael Addition | Substituted Aniline | Methyl Vinyl Ketone | Arsenic Acid, H₃PO₄ | Substituted Quinolines |

Substituted Quinoline Building Blocks

An alternative and often complementary strategy to the synthesis of this compound involves the initial preparation of a substituted quinoline core, which is subsequently coupled with an aniline moiety. This approach is particularly useful when the desired substitution pattern on the quinoline ring is more readily accessible through a dedicated quinoline synthesis. For the target compound, a key intermediate would be a quinoline functionalized at the 7-position, and often at the 2-position as well, to enable coupling.

The Skraup reaction is a classic and robust method for synthesizing quinolines, including those with specific substitution patterns based on the starting aniline. brieflands.com For example, the reaction of m-toluidine (B57737) with glycerol, sulfuric acid, and an oxidizing agent (such as m-nitrobenzenesulfonate) yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com These isomers can then be separated, providing access to the 7-substituted quinoline core. Further functionalization, such as nitration, can be performed selectively. For instance, nitrating 7-methylquinoline can selectively yield 7-methyl-8-nitroquinoline, a versatile intermediate for further synthetic transformations. brieflands.com

Modern cross-coupling reactions are instrumental in constructing the 2-arylquinoline framework from pre-functionalized quinoline building blocks. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used. For the synthesis of this compound, a plausible route would involve the coupling of a 7-substituted-2-haloquinoline (e.g., 2-bromo- or 2-chloro-7-substituted-quinoline) with an appropriately substituted aminophenylboronic acid or stannane. A protocol for synthesizing 2-aryl-substituted quinolines has been developed using readily available 2-iodoanilines and β-chloropropiophenones via a palladium-catalyzed cascade reaction, showcasing the utility of halogenated precursors. researchgate.net

Electrophilic cyclization of N-(2-alkynyl)anilines provides another route to substituted quinolines. This method can produce 3-iodo- or 3-phenylseleno-substituted quinolines by reacting propargylic anilines with electrophiles like iodine or iodine monochloride. acs.org The resulting 3-haloquinolines are valuable intermediates that can be further elaborated through cross-coupling reactions to introduce substituents at other positions. acs.org For example, a 3-iodoquinoline (B1589721) can undergo a Suzuki reaction to yield a styryl-substituted quinoline. acs.org

The table below details methods for preparing key substituted quinoline intermediates.

| Method | Starting Material(s) | Key Reagents | Intermediate Product |

| Skraup Reaction | m-Toluidine, Glycerol | H₂SO₄, m-Nitrobenzenesulfonate | 7-Methylquinoline |

| Nitration | 7-Methylquinoline | Fuming HNO₃, H₂SO₄ | 7-Methyl-8-nitroquinoline |

| Palladium-Catalyzed Cascade | 2-Iodoaniline, β-Chloropropiophenone | Palladium Catalyst | 2-Arylquinoline |

| Electrophilic Cyclization | N-(3-Phenyl-2-propynyl)aniline | I₂, NaHCO₃ | 3-Iodo-2-methyl-4-phenylquinoline |

These precursor strategies, focusing on either building the quinoline from a functionalized aniline or modifying a pre-formed substituted quinoline, provide chemists with a versatile toolbox for accessing complex molecules like this compound and its derivatives.

Coordination Chemistry and Ligand Design Principles Involving 2 Quinolin 7 Yl Aniline

Elucidation of Ligand Properties in Quinoline-Aniline Systems

Quinoline-aniline systems are characterized by the presence of at least two potential donor atoms: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the aniline's amino group. The electronic and steric properties of these ligands are a composite of their constituent parts.

Quinoline Moiety : The quinoline ring system is a weak base, with the nitrogen atom possessing a lone pair of electrons available for coordination to a metal center. uop.edu.pk The extended π-system of the fused benzene (B151609) and pyridine (B92270) rings allows it to participate in π–π stacking interactions, which can be a crucial factor in the formation of supramolecular assemblies. rsc.org

Aniline (B41778) Moiety : The aniline component provides an amino group (-NH₂) that is also a potential coordination site. The basicity and donor strength of this nitrogen atom can be significantly influenced by substituents on the aromatic ring. researchgate.net

Exploration of Chelation Potential and Metal Complexation with Transition Metals

The primary coordination mode anticipated for 2-(Quinolin-7-yl)aniline is as a bidentate N,N'-donor ligand. The two nitrogen atoms can coordinate to a transition metal ion to form a metallacycle. The stability of such complexes is enhanced by the chelate effect, a thermodynamic principle stating that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. researchgate.net

While specific studies on this compound are not extensively detailed, the behavior of related quinoline and aniline-based ligands suggests it would readily form stable complexes with a variety of transition metals. bendola.comrsc.org The interaction with M(II) ions such as Co(II), Ni(II), Cu(II), and Zn(II) is expected to yield complexes with distinct geometries dictated by the electronic configuration and size of the metal ion. researchgate.netjptcp.com For instance, octahedral or tetrahedral geometries are common for these ions.

| Metal Ion | Typical Coordination Number | Common Geometries | Example Complex Stoichiometry (L = Ligand) |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(L)Cl₂], [Co(L)₂(H₂O)₂]²⁺ |

| Ni(II) | 4, 6 | Square Planar, Octahedral | [Ni(L)₂]²⁺, [Ni(L)₂(H₂O)₂]²⁺ |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | [Cu(L)₂]²⁺, [Cu(L)Cl(H₂O)]⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(L)Cl₂], [Zn(L)₂]²⁺ |

Rational Design of Supramolecular Assemblies Utilizing Quinoline-Aniline Ligands

Rational design in chemistry involves creating molecules and molecular systems with specific, predetermined functions. nih.govmdpi.com Quinoline-aniline ligands like this compound are excellent candidates for the rational design of complex supramolecular assemblies due to their defined coordination vectors and potential for secondary interactions. nih.govnih.gov

The self-assembly of these ligands with metal ions can lead to the formation of discrete coordination complexes or extended coordination networks. nih.gov The design principles rely on controlling the interplay of several factors:

Metal Ion Geometry : The preferred coordination geometry of the metal ion (e.g., linear, trigonal, square planar, tetrahedral, octahedral) acts as a template, directing the spatial orientation of the ligands.

Ligand Structure : The bite angle and rigidity of the quinoline-aniline ligand influence the structure of the resulting assembly.

Non-Covalent Interactions : Beyond metal-ligand bonds, weaker forces such as hydrogen bonding (involving the aniline N-H protons) and π–π stacking (involving the quinoline rings) play a critical role in stabilizing higher-order structures. rsc.orgmdpi.com

By carefully selecting the metal center and modifying the ligand backbone, it is possible to construct a variety of supramolecular architectures, including dimers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.gov These organized assemblies are of interest for developing new functional materials.

The Impact of Substituent Effects on Coordination Behavior and Complex Stability

The coordination behavior of this compound and the stability of its metal complexes can be fine-tuned by introducing substituents onto either the quinoline or aniline rings. These substituents can exert both electronic and steric effects. researchgate.net

Electronic Effects :

Electron-donating groups (e.g., -CH₃, -OCH₃) placed on the aniline ring increase the electron density on the amino nitrogen. This enhances its basicity and donor strength, generally leading to the formation of more stable metal complexes. researchgate.net

Steric Effects :

The presence of bulky substituents near the coordination sites (the nitrogen atoms) can create steric hindrance. researchgate.net This hindrance can prevent the ligand from achieving an optimal binding geometry, thereby destabilizing the complex. For example, a large substituent at position 8 on the quinoline ring or adjacent to the amino group on the aniline ring could significantly impact complex formation.

The interplay of these effects allows for the rational modification of ligands to achieve desired complex stabilities and properties. researchgate.net

| Substituent Type | Example | Position on Ligand | Predicted Effect on Aniline N Basicity | Predicted Impact on Complex Stability |

|---|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Aniline Ring (para to -NH₂) | Increase | Increase |

| Electron-Withdrawing | -NO₂, -CF₃ | Aniline Ring (para to -NH₂) | Decrease | Decrease |

| Halogen | -Cl, -Br | Aniline Ring | Decrease (Inductive) | Decrease |

| Bulky Alkyl Group | -C(CH₃)₃ | Quinoline Ring (Position 8) | Minimal Electronic Effect | Decrease (Steric Hindrance) |

Advanced Applications of 2 Quinolin 7 Yl Aniline in Chemical Research

Catalytic Roles and Methodologies

Application as Ligands in Metal-Catalyzed Organic Reactions

There is no available research in the provided search results detailing the use of 2-(Quinolin-7-yl)aniline as a ligand in metal-catalyzed organic reactions. The literature extensively covers other quinoline (B57606) derivatives for this purpose, but specific studies on this compound are absent.

Exploration in Organic Reaction Promotion

No studies were found that explore the role of this compound in promoting organic reactions, either as a catalyst or a reagent.

Materials Science Innovations

Development of Optoelectronic and Electronic Materials

While quinoline-based compounds are recognized for their potential in optoelectronics due to their electron-transporting capabilities and chemical stability, no specific research was found on the development or application of this compound in optoelectronic and electronic materials.

Integration into Hybrid Material Systems

There is no available information regarding the integration of this compound into hybrid material systems. Research on quinoline-based hybrid materials typically involves other derivatives designed to impart specific properties, such as antimicrobial or antimalarial activity, through molecular hybridization.

Contributions to Polymer Chemistry and Advanced Materials

While the quinoline moiety is a significant focus in medicinal chemistry, its specific derivative, this compound, has not been extensively documented in the realm of polymer chemistry and advanced materials. Research into the integration of this particular compound into polymer backbones or as a component in the synthesis of advanced materials is not widely available in publicly accessible scientific literature. General synthetic routes for quinoline and its analogues are well-established, often involving aniline (B41778) as a key reactant. nih.govnih.govnih.govresearchgate.net However, the subsequent application of this compound as a monomer or functional additive in polymerization processes to create materials with specific thermal, optical, or electronic properties is an area that remains to be thoroughly explored and reported.

Role as a Precursor and Scaffold in Medicinal Chemistry Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govnih.govbohrium.com This versatile nitrogen-containing heterocyclic structure serves as a "privileged scaffold," meaning it is a recurring molecular framework in many known drugs and bioactive molecules. nih.govbohrium.comresearchgate.net The fusion of a benzene (B151609) ring with a pyridine (B92270) ring creates a unique electronic and structural environment that allows for diverse chemical modifications and interactions with biological targets. nih.govnih.gov Consequently, the quinoline-aniline substructure, as seen in this compound, is a valuable starting point for the design and synthesis of novel therapeutic agents.

Design and Synthesis of Hybrid Molecular Architectures Incorporating Quinoline-Aniline Scaffolds

The quinoline-aniline scaffold is a key building block in the synthesis of more complex, hybrid molecular architectures with potential therapeutic applications. nih.govnih.gov Medicinal chemists frequently employ this scaffold to create novel compounds by combining it with other pharmacologically active moieties, a strategy aimed at developing drugs with dual modes of action, overcoming drug resistance, or improving therapeutic efficacy. nih.gov

Several synthetic strategies are employed to construct and functionalize the quinoline core, often starting from aniline or its derivatives. nih.govnih.govresearchgate.net Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational in creating the quinoline ring system. nih.govresearchgate.net Modern synthetic methodologies, including transition metal-catalyzed reactions, offer more efficient and versatile routes to functionalized quinolines. nih.gov

Once the basic quinoline-aniline scaffold is obtained, it can be further modified to produce hybrid molecules. For instance, researchers have successfully synthesized quinoline-triazole and quinoxaline-1,3,4-oxadiazole hybrids. nih.govmdpi.com These hybrid molecules are designed to integrate the known biological activities of each component into a single molecule, potentially leading to synergistic effects.

The following table provides an overview of synthetic approaches for creating quinoline-based molecular architectures:

| Synthesis Method | Description | Reactants Example | Product Type |

| Skraup Synthesis | A classic method involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov | Aniline, Glycerol | Unsubstituted Quinoline |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov | Aniline, Crotonaldehyde | Substituted Quinolines |

| Friedländer Synthesis | The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov | o-aminobenzaldehyde, Acetaldehyde | Substituted Quinolines |

| Vilsmeier-Haack Reaction | Used to synthesize quinoline-carbaldehyde derivatives from acetamide derivatives. nih.gov | Acetanilide derivatives | Quinoline-carbaldehydes |

| Hybrid Synthesis | Combining the quinoline scaffold with other heterocyclic moieties. | Quinoline derivative, Triazole precursor | Quinoline-Triazole Hybrids |

In Vitro Studies for Investigating Potential Biological Activities and Molecular Target Identification

Derivatives of the quinoline-aniline scaffold have been the subject of numerous in vitro studies to explore their potential as therapeutic agents against a wide range of diseases. The inherent bioactivity of the quinoline nucleus makes it a promising starting point for the development of new drugs. wisdomlib.orgbenthamscience.comnih.gov

In vitro screening of quinoline derivatives has revealed a broad spectrum of pharmacological activities, as detailed in the table below.

| Biological Activity | Description | Example of Target |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. wisdomlib.orgorientjchem.orgnih.gov | Topoisomerase, Tyrosine Kinases, Tubulin researchgate.net |

| Antimicrobial | Activity against various strains of bacteria and fungi. wisdomlib.orgbenthamscience.com | Bacterial DNA gyrase, Topoisomerase IV |

| Antimalarial | Efficacy against Plasmodium falciparum, the parasite responsible for malaria. rsc.org | Heme detoxification pathway |

| Anti-inflammatory | Reduction of inflammatory responses. wisdomlib.orgbenthamscience.com | Cyclooxygenase (COX) enzymes |

| Antiviral | Inhibition of viral replication. nih.gov | Viral enzymes and proteins |

| Antitubercular | Activity against Mycobacterium tuberculosis. nih.govnih.gov | ATP synthase nih.gov |

Molecular target identification is a critical aspect of these in vitro studies. Research has shown that quinoline derivatives can interact with a variety of molecular targets, leading to their observed biological effects. For example, in the context of cancer, quinoline-based compounds have been found to inhibit key enzymes involved in cell division and proliferation, such as topoisomerases and tyrosine kinases. nih.govresearchgate.net Some derivatives also interfere with the polymerization of tubulin, a crucial component of the cytoskeleton, thereby arresting the cell cycle. researchgate.net The ability of these compounds to bind to and modulate the activity of such a diverse range of targets underscores the therapeutic potential of the quinoline-aniline scaffold.

Significance in Early-Stage Drug Discovery Research as a Scaffold

The quinoline-aniline scaffold holds significant importance in the early stages of drug discovery. nih.govnih.gov Its "privileged" status in medicinal chemistry stems from its proven track record in forming the core of numerous approved drugs with diverse therapeutic applications. nih.govbohrium.comresearchgate.net This historical success provides a strong rationale for its continued use as a template for the design of new drug candidates.

The versatility of the quinoline ring system allows for extensive chemical modification, enabling the creation of large libraries of derivatives with a wide range of physicochemical properties. nih.govnih.gov This structural diversity is crucial in the hit-to-lead and lead optimization phases of drug discovery, where researchers aim to improve the potency, selectivity, and pharmacokinetic profile of a promising compound.

The process of early-stage drug discovery often involves high-throughput screening of compound libraries to identify "hits" with a desired biological activity. nih.gov The quinoline-aniline scaffold provides a reliable starting point for the synthesis of such libraries. Once a hit is identified, medicinal chemists can systematically modify the scaffold at various positions to establish a structure-activity relationship (SAR). nih.gov This iterative process of design, synthesis, and testing is fundamental to the development of a preclinical drug candidate.

The significance of the quinoline-aniline scaffold in early-stage drug discovery is summarized in the following table:

| Feature | Significance in Drug Discovery |

| Privileged Scaffold | Proven success in marketed drugs increases the probability of finding new bioactive compounds. nih.govbohrium.comresearchgate.net |

| Synthetic Accessibility | Well-established synthetic routes allow for the efficient generation of diverse derivatives. nih.govnih.govresearchgate.net |

| Structural Versatility | The scaffold can be readily functionalized at multiple positions to optimize biological activity and properties. nih.govnih.gov |

| Broad Bioactivity | Derivatives have shown a wide range of pharmacological activities, making the scaffold relevant for various therapeutic areas. wisdomlib.orgbenthamscience.comnih.gov |

Future Research Directions and Emerging Challenges for 2 Quinolin 7 Yl Aniline Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The historical synthesis of quinoline (B57606) scaffolds often involves methods like the Skraup, Doebner-von Miller, and Combes syntheses, which can require harsh conditions, expensive starting materials, and generate significant waste. tandfonline.comresearchgate.net A primary future challenge is the development of greener, more efficient synthetic pathways to 2-(Quinolin-7-yl)aniline and its derivatives.

Future research should focus on:

Green Solvents and Catalysts: Exploring the use of water, ethanol, or supercritical CO2 as reaction media to replace hazardous organic solvents. tandfonline.comresearchgate.net Research into eco-friendly and reusable catalysts, such as TiO2 nanoparticles, zirconocene (B1252598) dichloride, or Bronsted acids like triflic acid, could offer high yields under milder conditions. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions like the Skraup synthesis, reducing reaction times from hours to minutes and often improving yields. tandfonline.comresearchgate.net Applying this technology to the synthesis of this compound could provide a more energy-efficient route.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses and MCRs, such as the Ugi-multicomponent reaction, can significantly improve process efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. bohrium.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents a promising one-pot strategy. mdpi.comorganic-chemistry.org

Metal-Free Approaches: Developing metal-free synthetic methods is crucial for applications in electronics and pharmaceuticals where metal contamination is a concern. bohrium.com Iodine-induced cycloaddition reactions or the use of DMSO as both a solvent and carbon source are emerging as viable transition-metal-free strategies. mdpi.com

| Synthetic Strategy | Key Advantages | Potential for this compound | Relevant Research |

|---|---|---|---|

| Green Catalysis | Reduced environmental impact, reusability, milder reaction conditions. | Use of catalysts like TiO2-NPs or [Cp2ZrCl2] for cleaner synthesis. | tandfonline.com |

| Microwave-Assisted | Drastically reduced reaction times, improved energy efficiency. | Application to Skraup or Friedlander-type syntheses for rapid production. | tandfonline.comresearchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste from purification steps. | Cobalt-catalyzed one-pot cyclization from simpler precursors. | mdpi.comorganic-chemistry.org |

| Metal-Free Synthesis | Avoids toxic metal catalysts and contamination of the final product. | Base-mediated/metal-free Ugi reactions or iodine-induced cyclizations. | bohrium.commdpi.com |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. By predicting molecular properties and reaction outcomes, researchers can prioritize synthetic targets and gain deeper insights into structure-property relationships.

Emerging directions in this area include:

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic properties, molecular geometry, and reactivity of this compound. bohrium.commdpi.com This can help in predicting its behavior as a ligand, its potential for forming stable corrosion-inhibiting films, or its ability to donate and accept electrons in functional materials. bohrium.comnih.gov

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can predict the binding affinity and interaction mechanisms of its derivatives with specific biological targets, such as enzymes or proteins. mdpi.comnih.govresearchgate.net This is crucial for designing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their observed activity (e.g., anticancer or antimicrobial). This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis.

Predictive Modeling for Materials: Computational tools can forecast the optical and electronic properties (e.g., fluorescence, charge transport) of new materials based on the this compound scaffold, guiding the design of novel components for OLEDs or sensors. ontosight.ai

| Computational Method | Application Area | Predicted Properties | Supporting Evidence |

|---|---|---|---|

| DFT | Materials Science, Reactivity | Electronic structure, orbital energies, dipole moments, reactivity sites. | bohrium.comnih.govresearchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity, interaction with protein active sites. | mdpi.comnih.govresearchgate.net |

| Molecular Dynamics | Medicinal Chemistry, Materials | Stability of complexes, conformational changes, inhibitor interactions. | bohrium.comnih.gov |

| QSAR | Drug Discovery | Correlation of structural features with biological activity. | General principle in medicinal chemistry. |

Exploration of Novel Coordination Complexes and Their Multifunctional Applications

The quinoline and aniline (B41778) components of this compound both contain nitrogen atoms that can act as coordination sites for metal ions. mdpi.com This makes the molecule a promising ligand for the synthesis of novel coordination complexes and metal-organic frameworks (MOFs).

Key research opportunities are:

Bidentate and Bridging Ligand Chemistry: Investigating how this compound acts as a ligand—whether it coordinates in a bidentate fashion through both nitrogen atoms or acts as a bridging ligand to form polynuclear complexes. mdpi.com The quinoline moiety is known to form stable chelates with a variety of metal ions. mdpi.com

Catalysis: Developing novel metal complexes for catalysis. For example, N-heterocyclic carbene (NHC)–copper(I) complexes are effective catalysts in various organic reactions, and quinoline-based cobalt complexes have shown high activity in isoprene (B109036) polymerization. mdpi.combeilstein-journals.org Complexes of this compound could be designed for similar catalytic transformations.

Luminescent Materials: Synthesizing complexes with zinc(II) or cadmium(II) to explore their photoluminescent properties. rsc.orgnih.gov Many quinoline-based Schiff base complexes exhibit aggregation-induced emission enhancement (AIEE), a highly desirable property for sensors and solid-state lighting. rsc.orgnih.gov

Biologically Active Complexes: Creating metal complexes with enhanced biological activity. The complexation of quinolones with metal ions like magnesium, yttrium, or palladium has been shown to yield compounds with significant antimicrobial or even anticancer properties. mdpi.com

Expanding Applications in Advanced Materials Science and Device Fabrication

The rigid, planar, and electron-rich structure of this compound makes it an attractive building block for advanced functional materials. chemimpex.commdpi.com

Future work should target:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as ligands in the synthesis of OLED materials. mdpi.com this compound could be functionalized and used to create new emissive or charge-transporting layers in OLED devices. bldpharm.com

Polymer Science: Incorporating the this compound unit into polymer backbones or as a pendant group could enhance the thermal stability, mechanical strength, and optical properties of the resulting polymers. chemimpex.com

Chemosensors: The quinoline ring is a known fluorophore, and its fluorescence can be quenched or enhanced upon binding to specific analytes. ontosight.ai This provides a basis for developing selective chemosensors for detecting pollutants or biologically important ions. chemimpex.com

Corrosion Inhibitors: Quinoline derivatives have proven effective as corrosion inhibitors for metals in acidic environments by forming a protective film on the metal surface. bohrium.com The specific electronic properties and adsorption behavior of this compound on different metal surfaces warrant detailed investigation. bohrium.comresearchgate.net

Integration into Multidisciplinary Research Platforms for Complex Chemical Systems

The true potential of this compound may be realized through its integration into broader, multidisciplinary research platforms that tackle complex scientific problems.

Emerging challenges and opportunities include:

Systems Chemistry: Using this compound as a component in complex chemical networks that exhibit emergent properties, such as self-replication or dynamic adaptation. Its ability to participate in multiple types of interactions (π-π stacking, hydrogen bonding, metal coordination) makes it a versatile building block.

Chemical Biology Probes: Developing derivatives of this compound as fluorescent probes for real-time cellular imaging to visualize specific biological processes or track the localization of biomolecules. chemimpex.com

Combinatorial Chemistry and High-Throughput Screening: Creating libraries of this compound derivatives through combinatorial synthesis and using high-throughput screening to rapidly identify compounds with desired properties, whether for drug discovery, catalysis, or materials science.

Functional Molecule Derivatization: Leveraging the compound as a platform molecule for the synthesis of more intricate functional molecules through techniques like photochemical functionalization or cross-dehydrogenative coupling, as demonstrated with other heterocyclic systems. researchgate.net

Q & A

Q. Key Factors Affecting Yield :

- Catalyst choice (PdCl₂ vs. azide reagents) and reaction time.

- Solvent polarity and purification techniques (e.g., silica gel chromatography with amine additives to reduce tailing).

Table 1 : Synthetic Methods Comparison

| Method | Reagents/Catalysts | Reaction Time | Yield | Purification |

|---|---|---|---|---|

| 1 | PdCl₂(dppf), IMes, H₂O₂, AcOH | 10 min | 25% | Petroleum ether/EtOAC + 0.2% Et₃N |

| 2 | HCl, NaNO₂, NaN₃, NaOAc | Stepwise | 41% | CH₂Cl₂/EtOAc (9:1 v/v) |

What spectroscopic techniques are used to characterize this compound, and what are the key spectral markers?

Answer:

- 13C NMR (CDCl₃) : Distinct peaks at δ 150.6 (C-2 quinoline), 148.7 (C-8a), and 144.4 (C-2' aniline) confirm the hybrid structure .

- HRMS (ESI) : Observed [M+H⁺] at m/z 221.1071 matches the theoretical m/z 221.1073 for C₁₅H₁₂N₂, validating molecular formula .

Q. Methodological Considerations :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- Cross-reference HRMS with computational tools (e.g., isotopic pattern simulations) to confirm purity.

Table 2 : Key NMR Assignments

| δ (ppm) | Assignment |

|---|---|

| 150.6 | Quinoline C-2 |

| 148.7 | Quinoline C-8a |

| 144.4 | Aniline C-2' |

| 121.4 | Quinoline C-3 |

How can researchers address low yield in palladium-catalyzed synthesis of this compound?

Answer:

Low yields in Method 1 (25%) may stem from:

- Catalyst Deactivation : PdCl₂(dppf) sensitivity to oxygen/moisture. Use inert atmospheres and freshly distilled solvents.

- Side Reactions : Competing pathways due to H₂O₂ oxidative side reactions. Optimize H₂O₂ concentration and add stabilizers (e.g., EDTA).

- Purification Losses : Replace silica gel with reversed-phase HPLC for higher recovery of polar intermediates .

Q. Advanced Optimization Strategies :

- Screen alternative ligands (e.g., Xantphos) to enhance catalytic efficiency.

- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.

What contradictions may arise in interpreting NMR data for this compound, and how can they be resolved?

Answer:

- Overlapping Peaks : Quinoline and aniline protons in aromatic regions (δ 6.5–8.5 ppm) may overlap. Use 2D NMR (COSY, HSQC) to resolve assignments .

- Impurity Signals : Trace solvents (e.g., EtOAc) or byproducts may mimic target peaks. Pre-purify via recrystallization or use deuterated solvents.

Case Study :

In , the absence of splitting in the C-7 quinoline carbon (δ 129.6) suggests symmetry but could mask steric effects. Confirm with NOESY to assess spatial proximity .

What are the typical applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for indolo[3,2-c]quinolines and neocryptolepines , which exhibit antitumor and antimalarial activity .

Q. Key Derivative Syntheses :

- N-(2-(Quinolin-7-yl)phenyl)acetamide : Synthesized via acetylation for enhanced bioavailability .

- Indoloquinolines : Cyclization reactions introduce fused heterocycles with improved target binding .

Table 3 : Bioactive Derivatives

| Derivative | Target Activity | Reference |

|---|---|---|

| Indolo[3,2-c]quinoline | Antimalarial | |

| Neocryptolepine | Anticancer |

How does the choice of catalyst influence the reaction pathway in synthesizing this compound derivatives?

Answer:

- PdCl₂(dppf) : Facilitates oxidative coupling via a Pd⁰/PdII cycle, favoring C–N bond formation .

- Azide Reagents : Promote Huisgen cycloaddition or nitrene intermediates, enabling ring-closure via radical pathways .

Q. Mechanistic Insights :

- Pd catalysts favor electron-rich aromatic systems, while azide methods tolerate electron-withdrawing groups.

- Computational modeling (DFT) can predict regioselectivity and optimize catalyst-substrate pairing.

Q. Advanced Experimental Design :

- Use kinetic studies (e.g., in situ IR monitoring) to map reaction pathways and identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.